4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3,5-dimethylbenzenesulfonamide: Lacks the morpholine and thiophene groups.
N-(2-morpholinoethyl)benzenesulfonamide: Lacks the methoxy and dimethyl groups.
3,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide: Lacks the methoxy and thiophene groups.
Uniqueness
4-methoxy-3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and thiophene moiety may enhance its solubility, stability, and bioactivity compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-14-10-17(11-15(2)19(14)24-3)27(22,23)20-12-18(16-4-9-26-13-16)21-5-7-25-8-6-21/h4,9-11,13,18,20H,5-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCJGUQXNKXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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